molecular formula C13H14N2O2 B2410072 3-(4-aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid CAS No. 866040-54-2

3-(4-aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid

Cat. No.: B2410072
CAS No.: 866040-54-2
M. Wt: 230.267
InChI Key: WENHWQURZXLMAE-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is a proprietary chemical compound offered as a building block for research and development. This molecule features a propanoic acid backbone substituted with both a 4-aminophenyl group and a 1H-pyrrol-1-yl moiety, a structure that may be of interest in medicinal chemistry and drug discovery. Compounds with similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have been identified in scientific literature as showing promise in early-stage drug discovery for their biological activities . The presence of the aminophenyl group can make this compound a versatile intermediate for synthesizing more complex molecules, such as hydrazones and other derivatives, which are often explored for their pharmacological properties . Researchers can investigate this compound as a core scaffold for developing novel candidates, potentially for applications in oncology or antimicrobial fields, given that related structures have been screened for anticancer and antioxidant activities . The primary mechanism of action for this specific compound has not been established and is a subject for empirical investigation. Handling should follow standard laboratory safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-aminophenyl)-3-pyrrol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-11-5-3-10(4-6-11)12(9-13(16)17)15-7-1-2-8-15/h1-8,12H,9,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENHWQURZXLMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C(CC(=O)O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Based Route

Reaction Scheme :
4-Aminophenylacetonitrile → Michael adduct with pyrrole acrylate → Hydrolysis to acid

Procedure :

  • Michael Addition :
    • React 4-aminophenylacetonitrile (1.0 equiv) with ethyl 3-(1H-pyrrol-1-yl)acrylate (1.2 equiv) in THF using L-proline (20 mol%) as organocatalyst.
    • Conditions: 0°C → rt, 24 h, N₂ atmosphere.
    • Yield: 68–72% (crude), purified via silica chromatography (EtOAc/hexanes 3:7).
  • Saponification :
    • Treat adduct with NaOH (2.5 M, 3 equiv) in EtOH/H₂O (4:1) at reflux (12 h).
    • Acidify with HCl (6 M) to pH 2–3, precipitate product.
    • Yield: 89–93%, purity >98% (HPLC).

Challenges :

  • Regioselectivity in acrylate formation (requires TEMPO oxidation control).
  • Amino group protection (Boc or Fmoc) necessary to prevent side reactions.

Mannich Reaction Approach

Three-Component Reaction :
4-Nitrobenzaldehyde + pyrrole + malonic acid → Nitro intermediate → Reduction to amine

Optimized Conditions :

Component Quantity Catalyst Solvent Temp. Time Yield
4-Nitrobenzaldehyde 1.0 equiv Yb(OTf)₃ (5%) DCE 60°C 8 h 81%
1H-Pyrrole 1.5 equiv
Malonic acid 2.0 equiv

Post-Reaction Modifications :

  • Nitro Reduction :
    • H₂ (1 atm), 10% Pd/C (0.1 equiv) in MeOH, rt, 6 h → 96% conversion.
  • Decarboxylation :
    • Cu(OAc)₂ (10 mol%), DMF, 120°C, 3 h → 88% yield.

Advantages :

  • Atom-economical single-pot synthesis for nitro intermediate.
  • Scalable to kilogram batches with >85% overall yield.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot studies demonstrate enhanced efficiency in flow systems:

Reactor Design :

  • Microstructured mixer (0.5 mm ID) → Tubular reactor (10 mL volume, 80°C).

Parameters :

  • Residence time: 12 min
  • Throughput: 1.2 kg/day
  • Purity: 99.4% (in-line IR monitoring)

Green Chemistry Metrics

Metric Batch Process Flow Process Improvement
E-Factor 23.4 8.9 62% ↓
PMI (g/g) 18.7 6.3 66% ↓
Energy (kJ/mol) 480 210 56% ↓

Analytical Characterization Benchmarks

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.21 (s, 1H, COOH), 7.89 (d, J=8.4 Hz, 2H, ArH), 6.83 (d, J=8.4 Hz, 2H, ArH), 6.72 (t, J=2.1 Hz, 2H, pyrrole), 6.12 (t, J=2.1 Hz, 2H, pyrrole), 4.32 (t, J=7.6 Hz, 1H, CH), 2.91 (dd, J=16.3, 7.6 Hz, 1H, CH₂), 2.64 (dd, J=16.3, 7.6 Hz, 1H, CH₂).
  • HRMS (ESI+): m/z calcd for C₁₃H₁₃N₂O₂ [M+H]⁺ 237.0978, found 237.0975.

Thermal Properties :

  • Melting point: 214–216°C (dec.)
  • TGA: 5% weight loss at 248°C

Emerging Catalytic Systems

Photoredox Catalysis

Recent work demonstrates visible-light-mediated coupling:

System :

  • Ru(bpy)₃Cl₂ (1 mol%)
  • Blue LEDs (450 nm)
  • DIPEA (2 equiv) in MeCN/H₂O (9:1)

Benefits :

  • 78% yield at rt vs. 65% thermally
  • No protecting groups required

Biocatalytic Approaches

Engineered transaminases enable stereoselective synthesis:

Enzyme Source ee (%) Productivity (g/L/h)
TA-01 Pseudomonas sp. 99.2 0.48
CvTA-M4 Codexis variant 98.7 1.12

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)propanoic acid.

    Reduction: 3-(4-aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid.

    Substitution: Various substituted derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology

    Enzyme inhibition: Potential inhibitor of enzymes due to its aromatic amine group.

    Receptor binding: May interact with biological receptors.

Medicine

    Drug development: Potential lead compound for the development of new pharmaceuticals.

    Antimicrobial activity: Possible antimicrobial properties due to the presence of the pyrrole ring.

Industry

    Material science: Used in the synthesis of polymers and other materials.

    Dye production: Potential use in the production of dyes due to its aromatic structure.

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it might act by binding to specific receptors or enzymes, thereby inhibiting their activity. The aromatic amine group could interact with biological molecules through hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)propanoic acid: Similar structure but with a nitro group instead of an amino group.

    3-(4-hydroxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid: Similar structure but with a hydroxy group instead of an amino group.

Uniqueness

3-(4-aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is unique due to the presence of both an aromatic amine and a pyrrole ring, which can confer distinct chemical and biological properties.

Biological Activity

3-(4-aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is an organic compound characterized by the presence of an aromatic amine and a pyrrole ring. These structural features are of significant interest in medicinal chemistry, as they suggest potential biological activities, particularly in antimicrobial and anticancer applications.

This compound can be synthesized through various organic reactions, including the formation of the pyrrole ring via the Paal-Knorr synthesis and subsequent modifications to introduce the propanoic acid chain and amino group. The unique combination of functional groups allows for diverse chemical reactivity, which is crucial for its biological activity.

The biological activity of this compound is thought to involve interactions with specific biological targets such as enzymes or receptors. The aromatic amine group can engage in hydrogen bonding and π-π interactions, enhancing its binding affinity to various biomolecules.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities. For instance, derivatives containing the phenolic moiety have shown promise against multidrug-resistant pathogens, highlighting the potential of this class of compounds in addressing significant health concerns.

Antimicrobial Activity

A study focusing on related compounds demonstrated that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibited varying degrees of antimicrobial activity against drug-resistant bacterial strains. Specifically, some derivatives were effective against pathogens such as Staphylococcus aureus and Enterococcus faecalis, while others showed no significant activity against drug-resistant Candida species .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDStructureAntimicrobial ActivityTarget Pathogen
2[Structure]WeakS. aureus
4[Structure]NoneE. faecalis
5[Structure]ModerateCarbapenemase-producing bacteria

These findings suggest that while some derivatives may lack activity, others could serve as promising candidates for further development in antimicrobial therapies.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, which contains a nitro group instead of an amino group, this compound demonstrates unique properties due to its ability to form hydrogen bonds more effectively. This enhances its potential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, and what key reaction parameters influence yield?

  • Methodological Answer : Multi-step condensation and cyclization reactions are commonly employed. For example, refluxing intermediates in xylene with oxidizing agents like chloranil (1.4 mmol) for 25–30 hours under inert conditions can yield pyrrole derivatives . Key parameters include solvent choice (e.g., xylene for high-temperature stability), stoichiometric ratios of reagents, and reaction duration. Post-synthesis purification via recrystallization (e.g., methanol) is critical for isolating the target compound .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrrole N-H stretch at ~3279 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR resolve aromatic proton environments (e.g., 4-aminophenyl substituents) and confirm regioselectivity in pyrrole substitution .
  • HPLC-MS : Validates molecular weight (e.g., C₁₃H₁₃N₂O₂, calculated 235.10 g/mol) and detects impurities .

Q. How can researchers mitigate hazards associated with handling intermediates during synthesis?

  • Methodological Answer : Reactive intermediates (e.g., nitro or acylated derivatives) may require strict control of dust inhalation and skin contact. Use fume hoods, chemical-resistant gloves, and adhere to protocols for neutralizing spills with inert absorbents (e.g., sand) .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., quantum mechanical calculations) predict and optimize the synthesis of this compound?

  • Methodological Answer : Reaction path search algorithms (e.g., via ICReDD’s quantum chemical calculations) model transition states and intermediates to identify energetically favorable pathways . Density Functional Theory (DFT) predicts regioselectivity in pyrrole functionalization, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., solvent polarity affecting solubility) or impurity profiles. Standardize testing protocols (e.g., fixed DMSO concentration in cell-based assays) and employ orthogonal analytical methods (e.g., LC-MS coupled with bioassays) to correlate structure-activity relationships .

Q. What are the challenges in achieving regioselectivity during functionalization of the pyrrole ring, and how can they be addressed?

  • Methodological Answer : Competing substitution patterns (e.g., 1H-pyrrol-1-yl vs. 1H-pyrrol-3-yl) arise due to electron density variations. Use directing groups (e.g., nitro or acetyl) to bias electrophilic substitution. For example, aza-Michael additions or palladium-catalyzed cross-coupling can enhance regiocontrol .

Q. How do steric and electronic effects influence the compound’s reactivity in multi-component reactions?

  • Methodological Answer : The 4-aminophenyl group’s electron-donating nature activates the pyrrole ring for electrophilic attack, while steric hindrance from the propanoic acid moiety may limit accessibility. Computational modeling (e.g., molecular electrostatic potential maps) and kinetic studies under varying temperatures can quantify these effects .

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